

Palmitoyl-DL-carnitine Chloride: Technical Guide for Metabolic Disorder Research

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Compound of Interest

Compound Name: *Palmitoyl-DL-carnitine chloride,
powder*

Cat. No.: *B12061794*

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Executive Summary

Palmitoyl-DL-carnitine chloride (P-DL-C) represents a critical intersection between mitochondrial bioenergetics and lipotoxic signaling.^[1] While the L-isomer is the physiological substrate for

-oxidation, the racemic DL-mixture is frequently utilized in research as a cost-effective surfactant-mimetic to study membrane perturbations, protein kinase C (PKC) modulation, and ion channel kinetics.

This guide dissects the specific utility of P-DL-C in metabolic disorder modeling, distinguishing its role as a metabolic probe from its function as a pharmacological inhibitor. It addresses the "Stereochemical Trap"—the confounding effects of the D-isomer—and provides validated protocols for solubility and delivery.

Part 1: Chemical Identity & Physicochemical Properties

The Stereochemical Trap

Researchers must distinguish between the physiological substrate and the chemical reagent.

- **Palmitoyl-L-carnitine:** The biologically active form transported by Carnitine Palmitoyltransferase 2 (CPT2) for mitochondrial -oxidation.
- **Palmitoyl-DL-carnitine (Racemic):** A 50:50 mixture. The D-isomer is not a substrate for -oxidation and may act as a competitive inhibitor of carnitine acyltransferases or a competitive binder at receptor sites.

Implication: Use P-DL-C for biophysical studies (membrane fluidity, channel blocking, PKC inhibition). Use pure L-isomer for metabolic flux or respiration studies to avoid kinetic artifacts caused by D-isomer accumulation.

Solubility & Stability Profile

P-DL-C is an amphiphilic molecule with a long hydrophobic tail (C16) and a polar head group. It behaves like a cationic surfactant.

Property	Specification	Critical Note
Molecular Weight	436.07 g/mol	Chloride salt form.
Solubility (Organic)	Ethanol (>20 mg/mL), DMSO (>14 mg/mL)	Preferred for stock solutions.
Solubility (Aqueous)	~10-25 mg/mL (with heat/sonication)	Unstable. Aqueous solutions hydrolyze rapidly.
CMC	~5-10 M	Above this concentration, it forms micelles, acting as a detergent rather than a monomeric ligand.
Storage	-20°C, Desiccated	Hygroscopic. Protect from moisture to prevent hydrolysis.

Part 2: Mechanistic Relevance in Metabolic Disorders

P-DL-C is used to model Lipotoxicity, a hallmark of Type 2 Diabetes (T2D) and Ischemic Heart Disease.

Insulin Resistance: The PKC/PTP1B Axis

Accumulation of long-chain acylcarnitines is a stronger predictor of insulin resistance than circulating free fatty acids.

- Mechanism A (PKC Modulation): P-DL-C is commercially classified as a PKC Inhibitor (IC₅₀ ~1-5

M) in vitro, blocking phorbol ester binding. However, in physiological models, accumulation of acylcarnitines is linked to the activation of stress kinases (PKC

, PKC

) which serine-phosphorylate IRS-1, blocking insulin signaling.

- Mechanism B (PTP1B Activation): Recent evidence suggests palmitoylcarnitine activates Protein Tyrosine Phosphatase 1B (PTP1B), which directly dephosphorylates the Insulin Receptor (Tyr1151), terminating the signal.

Mitochondrial Dysfunction

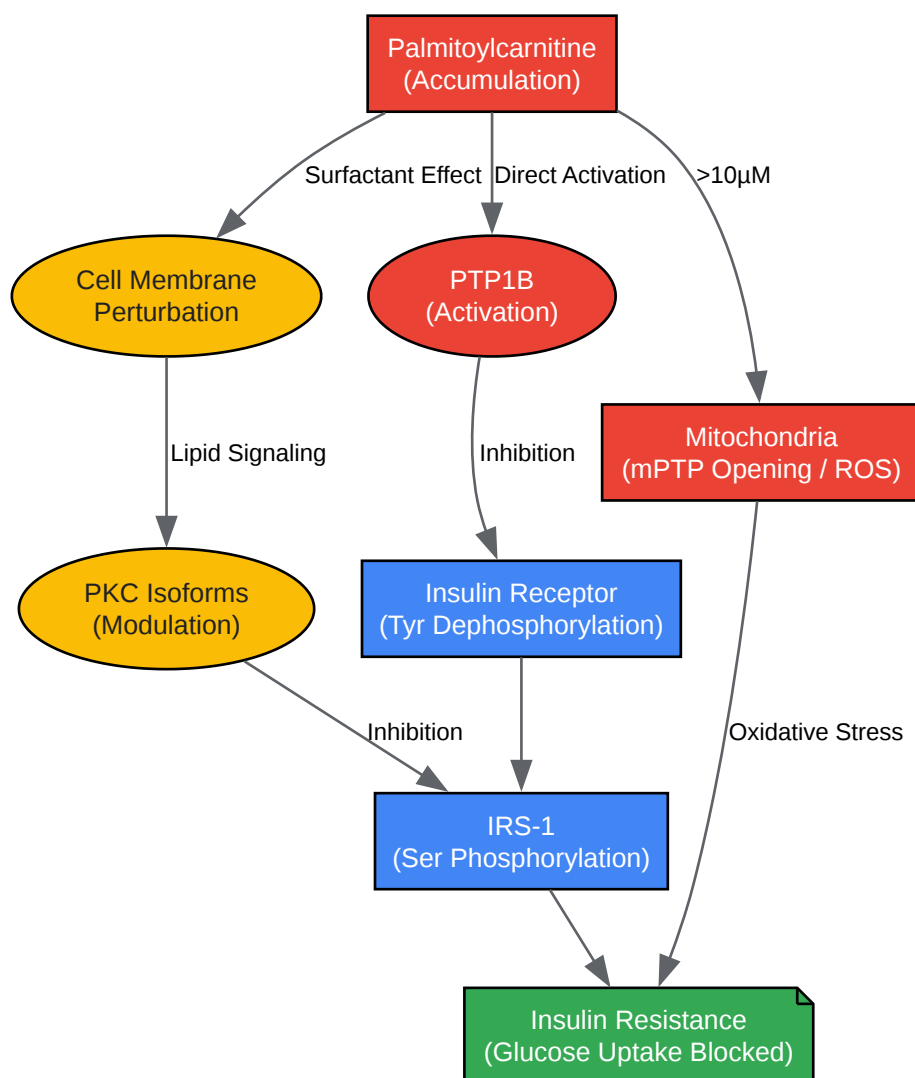
- Uncoupling Effect: At sub-micellar concentrations, P-DL-C acts as a weak uncoupler, dissipating the proton gradient (

).

- Pore Opening: High concentrations (>10

M) induce the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to swelling, cytochrome c release, and apoptosis.

Visualization: The Lipotoxic Signaling Pathway



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Caption: Mechanistic pathways linking Palmitoylcarnitine accumulation to Insulin Resistance and Mitochondrial stress.

Part 3: Experimental Workflows

Protocol 1: Preparation of BSA-Conjugated Stock

Purpose: To deliver P-DL-C to cells in a physiologically relevant manner (bound to albumin) and prevent detergent-induced cytotoxicity. Relevance: Essential for cell culture treatments (e.g., C2C12 myotubes, Cardiomyocytes).

- Stock Preparation: Dissolve P-DL-C powder in 100% Ethanol to a concentration of 50 mM.

- BSA Solution: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS or culture media. Warm to 37°C.
- Conjugation:
 - While vortexing the BSA solution, slowly add the 50 mM P-DL-C stock dropwise.
 - Target Ratio: 5:1 (molar ratio of Fatty Acid:BSA) is standard, but for P-DL-C, a 2:1 or 4:1 ratio is often safer to ensure full binding.
 - Note: The final concentration of Ethanol in the media must remain <0.1%.
- Incubation: Incubate at 37°C for 30 minutes with gentle shaking to allow equilibrium binding.
- Filtration: Sterile filter (0.22 μm). Use immediately; do not freeze-thaw conjugated stocks.

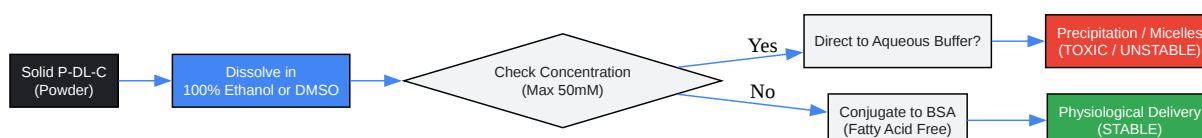
Protocol 2: Mitochondrial Uncoupling Assay (Seahorse XF)

Purpose: To determine if P-DL-C is acting as a substrate or a toxin.

- Permeabilization: Use saponin or digitonin to permeabilize plasma membranes (P-DL-C cannot easily cross the plasma membrane without transporters, but permeabilization allows direct mitochondrial access).
- Substrate Injection:
 - Condition A (L-form Control): Inject Palmitoyl-L-carnitine (20 μM) + Malate. Expect: Increased OCR (State 3 respiration).
 - Condition B (DL-form Test): Inject Palmitoyl-DL-carnitine (20 μM) + Malate.
- Analysis:

- If OCR increases similarly to L-form: The L-isomer is being oxidized; D-isomer interference is low.
- If OCR is blunted or Proton Leak (State 4) is high: The D-isomer or surfactant nature is uncoupling the membrane.

Workflow Visualization: Solubilization Logic



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Caption: Decision tree for solubilizing Palmitoyl-DL-carnitine to ensure experimental validity.

Part 4: Troubleshooting & Controls

Issue	Cause	Solution
Cell Death < 1 Hour	Detergent effect (Micelles).	Reduce concentration below CMC (<10 M) or increase BSA molar ratio.
No PKC Inhibition	Competitive binding failure.	Ensure low calcium conditions; P-DL-C efficacy is Ca ²⁺ dependent.
Precipitation in Media	Hydrolysis or low solubility.	Do not store aqueous stocks. Prepare fresh in DMSO/Ethanol and dilute immediately.
Inconsistent OCR	D-isomer interference.	Switch to pure Palmitoyl-L-carnitine for metabolic flux assays. Use DL only for toxicity/signaling.

References

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